N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
説明
This compound belongs to the benzothiazole-acetamide class, characterized by a 1,3-benzothiazole core substituted with a chloro group at position 7, a methoxy group at position 4, and an acetamide scaffold modified with phenyl and pyridin-3-ylmethyl groups.
特性
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-28-18-10-9-17(23)21-20(18)25-22(29-21)26(14-16-8-5-11-24-13-16)19(27)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQJEDRVYGZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a novel compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and efficacy against various diseases, particularly cancer.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 373.87 g/mol. The structure is characterized by the following key components:
- Benzothiazole moiety : Contributes to the compound's biological activity.
- Phenyl and pyridine rings : Enhance interaction with biological targets.
Synthesis
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzothiazole core : Utilizing 7-chloro-4-methoxybenzothiazole as a starting material.
- Substitution reactions : Introducing the phenyl and pyridine groups through nucleophilic substitution.
- Final acetamide formation : Completing the structure with acetamide functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 14.34 | 19.35 |
| HCT-116 (Colon) | 6.90 | 11.26 |
| A549 (Lung) | 25.73 | 22.96 |
These results indicate that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide exhibit promising anticancer properties, often outperforming traditional chemotherapeutics like doxorubicin in specific cell lines .
The mechanism of action for benzothiazole derivatives typically involves:
- Inhibition of key enzymes : Targeting enzymes involved in cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Interference with DNA replication : Preventing cancer cells from dividing.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives against various cancer types. The findings indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity, with electron-withdrawing groups enhancing activity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Acetamide Family
Key structural variations among analogs include substitutions on the benzothiazole ring, acetamide linker modifications, and appended aromatic groups. Below is a comparative analysis:
Key Differences in Bioactivity and Binding Modes
- Pyridine-Containing Analogs (e.g., 5RGZ): Pyridine rings in compounds like 5RGZ interact with HIS163 in the SARS-CoV-2 main protease, with binding affinities exceeding −22 kcal/mol.
- Benzothiazole Substitutions : The target compound’s 7-chloro and 4-methoxy groups distinguish it from BZ-IV (unsubstituted benzothiazole) and the methyl-substituted analog in . Chloro groups typically enhance metabolic stability and lipophilicity, which could improve pharmacokinetics .
- Acetamide Linker Modifications : Unlike BZ-IV’s piperazine linker, the target compound’s phenyl and pyridinylmethyl groups may reduce conformational flexibility but enhance aromatic stacking in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
